molecular formula C16H11N3O4S B5667722 4-(4-nitrophenoxy)-N-1,3-thiazol-2-ylbenzamide

4-(4-nitrophenoxy)-N-1,3-thiazol-2-ylbenzamide

Cat. No. B5667722
M. Wt: 341.3 g/mol
InChI Key: SDVHOISACFFTSA-UHFFFAOYSA-N
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Description

The compound 4-(4-nitrophenoxy)-N-1,3-thiazol-2-ylbenzamide belongs to a class of organic compounds known for their potential in various biological activities. While specific research on this compound is limited, its structural analogs have been studied for their chemical synthesis, molecular structure, and potential biological activities, providing insights into the characteristics and applications of similar compounds.

Synthesis Analysis

The synthesis of structurally related compounds involves multi-step chemical reactions, starting from basic precursors to achieve the desired molecular framework. For example, a similar compound, N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines, was synthesized from 4-(4-nitrophenoxy)phenyl thiourea, showcasing the approach to building complex structures from simpler molecules (Bhandari & Gaonkar, 2016).

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations. These methods provide detailed insights into the spatial arrangement of atoms within a molecule and the electronic structure, essential for understanding the compound's reactivity and properties. For instance, the crystal and molecular structure of related compounds have been determined, offering a glimpse into the intermolecular interactions and structural configuration (Rahmani et al., 2017).

properties

IUPAC Name

4-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4S/c20-15(18-16-17-9-10-24-16)11-1-5-13(6-2-11)23-14-7-3-12(4-8-14)19(21)22/h1-10H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVHOISACFFTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=CS2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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